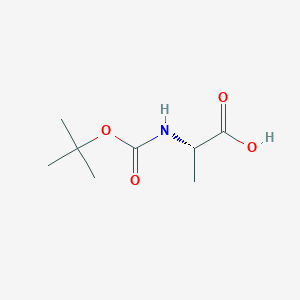

(R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

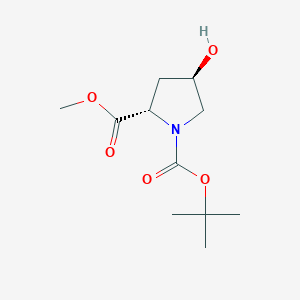

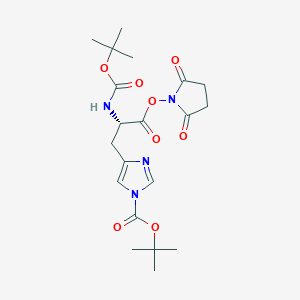

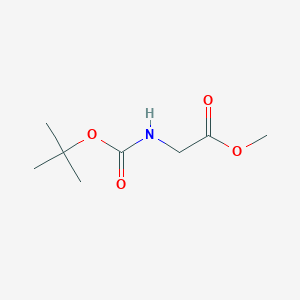

“®-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid” is a type of amino acid derivative. It is often used in organic synthesis due to its multiple reactive groups . It is a white to off-white solid at room temperature .

Synthesis Analysis

The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs). These are prepared by neutralizing imidazolium hydroxide with commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .Chemical Reactions Analysis

In the context of dipeptide synthesis, the distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.23 . It is a white to off-white solid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .科学的研究の応用

Analytical Chemistry and Biochemistry

In analytical chemistry, derivatives of amino acids, like (R)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, are utilized in methodologies for amino acid analysis. One significant application is in the post-column derivatization techniques in liquid chromatography for amino acid analysis, offering sensitivity and selectivity improvements. For instance, the ninhydrin reaction, which forms Ruhemann's purple (RP) with amino groups, is extensively applied across various scientific disciplines for detecting, isolating, and analyzing amino acids, peptides, and proteins (Friedman, 2004). Additionally, hydrophilic interaction chromatography (HILIC) leverages such derivatives for separating polar, weakly acidic, or basic samples, enhancing ionization in mass spectrometry analyses (Jandera, 2011).

Pharmacology and Drug Synthesis

In pharmacology, the compound's derivatives play roles in synthesizing drugs and studying their mechanisms. For example, research on salicylic acid and its derivatives outlines their extensive pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, highlighting the potential for developing new therapeutics (Naveed et al., 2018). Furthermore, derivatives of levulinic acid, related structurally to amino acid derivatives, show promise in cancer treatment and as precursors in drug synthesis, offering routes to cost-effective and cleaner reactions (Zhang et al., 2021).

Materials Science

In materials science, the compound contributes to developing highly branched polymers based on poly(amino acids) for biomedical applications. These polymers, due to their biocompatibility and biodegradability, are explored for use as delivery vehicles for genes and drugs and as antiviral compounds (Thompson & Scholz, 2021).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

将来の方向性

The use of AAILs in organic synthesis, particularly in peptide synthesis, is a promising area of research. The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a significant step in this direction .

作用機序

Target of Action

Boc-beta-t-butyl-D-alanine, also known as ®-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid or Boc-D-NptGly-OH, is primarily used as an intermediate in the synthesis of peptides and other amino acids

Mode of Action

As an intermediate, Boc-beta-t-butyl-D-alanine’s primary role is in the synthesis of peptides and other amino acids . It is often used in peptide synthesis where it can be incorporated into a peptide chain and later removed through acidolysis .

Result of Action

The primary result of Boc-beta-t-butyl-D-alanine’s action is the synthesis of peptides and other amino acids . These peptides and amino acids can then go on to have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

The efficacy and stability of Boc-beta-t-butyl-D-alanine can be influenced by various environmental factors. For example, the compound is stable under normal room temperature conditions . g, temperature, pH) to proceed efficiently.

特性

IUPAC Name |

(2R)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427333 |

Source

|

| Record name | Boc-D-NptGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112695-98-4 |

Source

|

| Record name | Boc-D-NptGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。